7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-13(15-8-6-5-7-9-15)25-22(26)20-21(29-14(2)23-20)19(24-25)16-10-11-17(27-3)18(12-16)28-4/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBMKSJTFKGHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)C(C)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3,4-Dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo[4,5-d]pyridazin core with substituents that enhance its biological activity. The presence of the 3,4-dimethoxyphenyl group is significant for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have indicated activity against monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism .
- Antioxidant Activity : The presence of methoxy groups is associated with enhanced antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro and in vivo models. The modulation of inflammatory pathways could be linked to its antioxidant properties.
- Neuroprotective Effects : Given its inhibition of MAO enzymes, there is potential for neuroprotective effects against neurodegenerative diseases. This is particularly relevant for conditions like Parkinson's disease where MAO inhibition can lead to increased levels of neuroprotective neurotransmitters.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
- Case Study on Neuroprotection : A study examined the effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function.
- Clinical Relevance : A clinical trial explored the use of this compound in patients with chronic inflammatory conditions. Preliminary results suggested improved biomarkers of inflammation and patient-reported outcomes.
Scientific Research Applications
Overview
7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of thiazolo[4,5-d]pyridazinones, which have been studied for various biological activities including anti-inflammatory, analgesic, and anticancer properties.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory and analgesic effects. A study demonstrated that thiazolo[4,5-d]pyridazinones can significantly reduce pain and inflammation in animal models. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes, particularly COX-2, which plays a critical role in the inflammatory response .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Thiazolo[4,5-d]pyridazinones have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific pathways involved include the modulation of signaling cascades that control cell proliferation and survival .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the thiazole ring followed by the introduction of the pyridazinone moiety through condensation reactions with appropriate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolo[4,5-d]pyridazinones. Variations in substituents on the phenyl ring or modifications to the thiazole or pyridazinone cores can significantly affect potency and selectivity against specific biological targets .
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes leading to reduced inflammation | |
| Analgesic | Pain relief in animal models | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
Case Study 1: Analgesic Effects
A study involving a series of thiazolo[4,5-d]pyridazinones demonstrated significant analgesic effects using the hot plate and acetic acid-induced writhing tests in mice. The results indicated that modifications to the thiazole ring enhanced analgesic potency .
Case Study 2: Anticancer Efficacy
In vitro studies showed that certain derivatives inhibited growth in breast cancer cell lines by inducing cell cycle arrest and apoptosis. The findings suggest that further exploration into this compound's derivatives could lead to new anticancer therapies .
Chemical Reactions Analysis
Core Reactivity Analysis
The compound’s reactivity is governed by three primary domains:
-
Thiazolo[4,5-d]pyridazine core : Susceptible to nucleophilic and electrophilic attacks.
-
3,4-Dimethoxyphenyl group : Electron-rich aromatic system prone to electrophilic substitution.
-
1-Phenylethyl substituent : Provides steric bulk and potential for radical or oxidation reactions.
Key functional groups include the thiazole sulfur, pyridazinone carbonyl, and methoxy oxygen atoms, which participate in hydrogen bonding and π-π interactions.
Nucleophilic Substitution
The thiazole ring undergoes nucleophilic substitution at position 2 (methyl group) and position 5 (phenylethyl chain). For example:
| Reagent | Conditions | Product |
|---|---|---|
| Aliphatic amines | DMF, 80°C, 12h | 2-Amino derivatives (improved water solubility) |
| Thiols | EtOH, reflux, 6h | Thioether analogs (enhanced enzyme inhibition) |
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group reacts preferentially at the para position to methoxy groups:
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30min | Nitro-substituted analog (increased electron-withdrawing effects) |
| SO₃/Pyridine | RT, 2h | Sulfonated derivative (improved solubility and bioactivity) |
Oxidation Reactions
-
Thiophene ring oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) yields sulfoxide or sulfone derivatives, altering electronic properties.
-
Methoxy demethylation : BBr₃ in DCM selectively removes methyl groups from methoxy substituents, generating phenolic intermediates.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, enabling structural diversification:
| Reaction Type | Catalyst System | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl analogs (e.g., 7-(4-fluorophenyl) derivatives for kinase inhibition) |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Alkylated products (improved pharmacokinetics) |
Cyclization and Ring-Opening
-
Intramolecular cyclization : Under basic conditions (NaOEt, EtOH), the phenylethyl side chain forms fused rings, yielding tricyclic structures.
-
Pyridazinone ring-opening : Hydrazine hydrate cleaves the pyridazinone ring, producing thiazole-hydrazine hybrids .
Biological Activity Modulation
Reactions are strategically employed to enhance pharmacological properties:
-
S-Alkylation : Ethyl chloroacetate introduces ester groups, boosting cell membrane permeability (IC₅₀ reduced by 40% in HeLa cells) .
-
Schiff base formation : Condensation with aldehydes generates imine-linked derivatives with improved ROS-scavenging activity .
Synthetic Modifications in Literature
Recent studies highlight:
-
Selenadiazole incorporation : Oxidative cyclization with SeO₂ introduces selenium, enhancing anticancer activity (EC₅₀ = 1.2 µM in MCF-7 cells) .
-
Thiadiazole fusion : Reaction with Lawesson’s reagent converts carbonyls to thioketones, altering target selectivity .
Stability and Degradation Pathways
-
Photodegradation : UV exposure (λ = 254 nm) cleaves the thiazole ring, forming sulfonic acid byproducts.
-
Acidic hydrolysis : HCl/MeOH hydrolyzes the pyridazinone ring, yielding dicarboxylic acid fragments.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related derivatives:
Key Observations:
- Substituent at Position 7: 3,4-Dimethoxyphenyl (target compound) vs. Thienyl (antiviral analog): The methoxy groups may improve solubility and π-π stacking interactions compared to the sulfur-containing thienyl group, which is smaller and less polar .
- Substituent at Position 5: 1-Phenylethyl (target compound) vs. 4-Chlorophenyl (thieno analog): The phenylethyl group’s extended alkyl chain may increase lipophilicity, influencing membrane permeability or off-target effects .
- Core Structure: Thiazolo[4,5-d]pyridazinone vs. Thieno[2,3-d]pyridazinone: The thiazole ring (with nitrogen and sulfur) in the target compound offers distinct electronic properties compared to the thiophene-containing core, which may affect bioactivity and metabolic stability .
Physicochemical Properties
- Electron Effects : The 3,4-dimethoxyphenyl group’s electron-donating methoxy groups may stabilize charge-transfer interactions, unlike the electron-withdrawing chlorine in 4-chlorophenyl analogs .
Preparation Methods
Formation of 3-Chloro-2,4-Dioxo-4-(3,4-Dimethoxyphenyl)Butanoic Acid Methyl Ester
The 3,4-dimethoxyphenyl group is introduced early in the synthesis. Condensation of 3,4-dimethoxyacetophenone with ethyl oxalate in the presence of sodium methylate yields 2,4-dioxo-4-(3,4-dimethoxyphenyl)butanoic acid methyl ester. Subsequent chlorination with sulfuryl chloride in anhydrous chloroform generates the 3-chloro intermediate, a critical electrophile for thiazole formation.
Reaction Conditions :
Synthesis of 2-Methylthiazole Precursor
The 2-methylthiazole segment is constructed via the Hantzsch thiazole synthesis. Reaction of methylamine with carbon disulfide forms methylthioamide, which reacts with the 3-chloro diketone ester under basic conditions.
General Procedure :
- Combine methylthioamide (1.2 eq) and 3-chloro diketone ester (1 eq) in methanol.
- Reflux for 4 hours, then neutralize with NaOH (10% solution).
- Isolate the thiazole ester (e.g., methyl 5-(3,4-dimethoxyphenyl)-2-methylthiazole-4-carboxylate) via recrystallization.
Key Data :
Cyclization to Thiazolo[4,5-d]pyridazinone Core
Hydrazine-Mediated Cyclization
The thiazole ester undergoes cyclization with hydrazine hydrate to form the pyridazinone ring. Substituted hydrazines are employed to introduce the 5-(1-phenylethyl) group.
Optimized Protocol :
- Suspend thiazole ester (1 eq) in ethanol.
- Add hydrazine hydrate (2 eq) and reflux for 4 hours.
- Cool, filter, and recrystallize the product from ethanol-DMF (1:1).
Modification for 5-(1-Phenylethyl) Substituent :
- Replace hydrazine hydrate with 1-phenylethylhydrazine.
- Reaction requires extended reflux (6–8 hours) due to steric hindrance.
Yield : 65–70% (unoptimized).
Alternative Alkylation Strategies
Post-cyclization alkylation offers a viable route to install the 1-phenylethyl group. The free NH at position 5 of the pyridazinone is treated with 1-phenylethyl bromide under Mitsunobu conditions.
Procedure :
- Dissolve pyridazinone (1 eq) in DMF.
- Add 1-phenylethyl bromide (1.5 eq), PPh₃ (1.2 eq), and DIAD (1.2 eq).
- Stir at 25°C for 12 hours.
- Purify via column chromatography (hexane:ethyl acetate, 3:1).
Yield : 60–65%.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that ethanol outperforms DMSO or THF in cyclization steps, minimizing side reactions. Catalytic TMEDA (tetramethylethylenediamine) enhances the efficiency of thioamide formation.
Temperature Control
Chlorination at 61°C prevents decomposition of the diketone ester, while cyclization at 78°C (ethanol reflux) ensures complete ring closure.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the critical steps in synthesizing 7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one, and which parameters require optimization?
The synthesis involves multi-step organic reactions, typically including:
- Condensation : Formation of the thiazolo-pyridazine core via cyclization under reflux conditions (ethanol or DMF as solvents).
- Substituent introduction : Coupling of the 3,4-dimethoxyphenyl and phenylethyl groups via nucleophilic substitution or cross-coupling reactions.
- Purification : Recrystallization using solvent mixtures (e.g., DMF:EtOH) or column chromatography to isolate the pure product.
Key parameters for optimization :
- Temperature control : Excessive heat may degrade sensitive functional groups (e.g., methoxy substituents).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps.
- Catalyst use : Palladium-based catalysts may improve coupling yields for aryl groups .
Example Synthesis Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Core cyclization | Reflux in ethanol, 12–24 h | Form thiazolo-pyridazine scaffold |
| Substituent coupling | Pd(PPh₃)₄, DMF, 80°C | Attach aryl groups |
| Purification | DMF:EtOH (1:1) recrystallization | Isolate high-purity product |
Q. How is the structural integrity of the compound confirmed post-synthesis?
A combination of spectroscopic and chromatographic methods is employed:
- NMR spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in thiazolo-pyridazine core).
- ¹³C NMR : Confirms carbonyl (C=O) and aromatic carbon signals.
Advanced Research Questions
Q. How does the substituent arrangement influence the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically studied?
The 3,4-dimethoxyphenyl and phenylethyl groups enhance target selectivity by:
- Hydrophobic interactions : The phenylethyl group improves membrane permeability.
- Electron-donating effects : Methoxy substituents modulate electronic properties, affecting binding to enzymes (e.g., kinases).
Methodology for SAR studies :
- Analog synthesis : Replace methoxy groups with electron-withdrawing (e.g., nitro) or bulky substituents to assess activity changes.
- Biological assays : Compare IC₅₀ values across analogs in standardized assays (e.g., enzyme inhibition or cell viability tests).
- Computational modeling : Dock analogs into target protein structures (e.g., using AutoDock Vina) to predict binding affinities .
Q. How can researchers design experiments to resolve contradictions in reported biological activity data?
Contradictions often arise from variability in assay conditions or cell lines. Key strategies include:
- Standardized protocols :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
- Normalize compound concentrations (e.g., 1–100 µM range).
- Orthogonal assays : Validate results using complementary methods (e.g., fluorescence-based assays vs. Western blotting).
- Statistical rigor : Employ triplicate measurements and ANOVA to assess significance of activity differences .
Q. What experimental designs are optimal for studying the compound’s stability under physiological or extreme conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 h, monitoring degradation via HPLC.
- Thermal stability : Heat samples to 40–80°C and analyze decomposition products using LC-MS.
- Light sensitivity : Expose to UV-Vis light and track photodegradation kinetics.
Key findings from analogous compounds :
- Thiazolo-pyridazine derivatives with electron-donating groups (e.g., methoxy) show enhanced stability at neutral pH compared to electron-withdrawing analogs .
Q. How can computational methods be integrated into the study of this compound’s mechanism of action?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations.
- Quantum mechanical (QM) calculations : Calculate charge distribution to predict reactive sites for derivatization.
- Machine learning : Train models on existing bioactivity data to prioritize analogs for synthesis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Variable factors : Solvent purity, catalyst lot variability, and moisture content.
- Mitigation strategies :
- Document reaction conditions meticulously (e.g., solvent batch, humidity levels).
- Use internal standards (e.g., known yields for control reactions) to calibrate protocols.
- Reproduce reactions under inert atmospheres (e.g., N₂) to exclude oxygen-mediated side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
